1-(4-Chloro-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-(4-Chloro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11ClOS It is a derivative of phenylpropanone, characterized by the presence of a chlorine atom and a methylthio group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing overall efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(4-Chloro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. The presence of the chlorine and methylthio groups enhances its binding affinity to the active sites of these enzymes, leading to altered biochemical pathways.
Comparison with Similar Compounds
1-(4-Methylthio)phenyl)propan-2-one: Similar structure but lacks the chlorine atom.
1-(4-Chloro)phenyl)propan-2-one: Similar structure but lacks the methylthio group.
1-(4-Chloro-2-(methylthio)phenyl)ethanone: Similar structure but has an ethanone group instead of propanone.
Uniqueness: 1-(4-Chloro-2-(methylthio)phenyl)propan-2-one is unique due to the combined presence of both chlorine and methylthio groups, which confer distinct chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Properties
Molecular Formula |
C10H11ClOS |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-(4-chloro-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)5-8-3-4-9(11)6-10(8)13-2/h3-4,6H,5H2,1-2H3 |
InChI Key |
JEYKUJRUOHMTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)Cl)SC |
Origin of Product |
United States |
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